N-(butan-2-yl)-2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-butan-2-yl-2-[6,7-dimethoxy-2,4-dioxo-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O6/c1-5-18(2)29-25(33)17-31-22-15-24(38-4)23(37-3)14-21(22)27(35)32(28(31)36)16-19-8-10-20(11-9-19)26(34)30-12-6-7-13-30/h8-11,14-15,18H,5-7,12-13,16-17H2,1-4H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEOKJHCNWACNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C2=CC(=C(C=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)N4CCCC4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide typically involves multi-step organic reactions. The key steps may include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethoxy groups: Methoxylation reactions using methanol and a suitable catalyst.
Attachment of the pyrrolidine-1-carbonyl group: This step may involve amide bond formation using coupling reagents like EDCI or DCC.
Final acetamide formation: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The acetamide group (CH₃CONH-) and the pyrrolidine-1-carbonyl moiety (C=O attached to pyrrolidine) are susceptible to hydrolysis under acidic or basic conditions.
| Reaction Conditions | Products | Mechanism |
|---|---|---|
| Acidic (HCl, H₂O, reflux) | Carboxylic acid (from acetamide) + amine (butan-2-amine) | Nucleophilic attack by water on protonated carbonyl |
| Basic (NaOH, H₂O, heat) | Carboxylate salt (from acetamide) + amine (butan-2-amine) | Base deprotonates water, enabling nucleophilic attack |
For example, the hydrolysis of the acetamide group would yield 2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid and butan-2-amine .
Oxidation of Pyrrolidine and Methoxy Groups
-
Pyrrolidine : The saturated five-membered ring may undergo oxidation to form pyrrolidone derivatives under strong oxidizing agents like KMnO₄ or H₂O₂.
-
Methoxy Groups : Demethylation via HI or BBr₃ can convert methoxy (-OCH₃) to hydroxyl (-OH) groups.
| Functional Group | Reagent | Product |
|---|---|---|
| Pyrrolidine | KMnO₄ | Pyrrolidone |
| Methoxy (-OCH₃) | BBr₃ | Hydroxyl (-OH) |
Reduction of Quinazolinone Core
The 2,4-dioxo (keto) groups in the tetrahydroquinazolinone ring are reducible.
| Reagent | Product | Notes |
|---|---|---|
| NaBH₄ | Partial reduction to diol | Selectively reduces carbonyl groups |
| LiAlH₄ | Full reduction to amine | Converts keto groups to CH₂NH |
Electrophilic Aromatic Substitution
The benzene ring in the quinazolinone core (with electron-donating methoxy groups) may undergo nitration or sulfonation.
| Reaction | Reagent | Position |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methoxy |
| Sulfonation | H₂SO₄ | Meta to methoxy |
Nucleophilic Attack on Carbonyl Groups
The carbonyl groups (amide, pyrrolidine-1-carbonyl) can react with nucleophiles like Grignard reagents or hydrazines.
| Nucleophile | Product |
|---|---|
| RMgX (Grignard) | Alcohol derivatives |
| NH₂NH₂ | Hydrazides |
Ring-Opening Reactions
Under harsh acidic conditions, the tetrahydroquinazolinone ring may undergo cleavage. For example, refluxing with HCl could break the C-N bonds, yielding 4-(pyrrolidine-1-carbonyl)benzylamine and fragmented quinazolinone derivatives .
Key Stability Considerations
-
Photodegradation : The methoxy and carbonyl groups may degrade under UV light, forming radicals or rearrangement products.
-
Thermal Stability : Decomposition above 200°C is likely, producing CO₂ and NH₃.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds similar to N-(butan-2-yl)-2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide exhibit anticancer properties. The structural components of the compound suggest that it may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For instance, quinazoline derivatives have been studied for their ability to inhibit kinases that are overexpressed in various cancers .
Neuroprotective Effects : The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies. Studies have shown that similar compounds can enhance cognitive function and protect against neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase and modulating neurotransmitter levels .
Enzyme Inhibition
Acetylcholinesterase Inhibitors : The structural features of this compound suggest potential as an acetylcholinesterase inhibitor. This property is crucial in developing treatments for conditions like Alzheimer's disease and other forms of dementia. The inhibition of this enzyme leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Antidiabetic Potential
Recent studies have indicated that compounds with similar structures may exhibit antidiabetic properties by acting as α-glucosidase inhibitors. This action reduces carbohydrate absorption in the intestines and helps manage blood sugar levels in diabetic patients. The therapeutic implications for type 2 diabetes management are significant .
Synthesis and Characterization
The synthesis of this compound involves several steps of chemical reactions including condensation reactions and modifications to achieve the desired pharmacophore. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Table: Summary of Case Studies Involving Similar Compounds
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Structural Comparison of Quinazolinone Derivatives
*Molecular weights are estimated or derived from MS data in evidence.
†Calculated based on formula: C₃₁H₃₇N₅O₆.
Key Observations:
- The target compound’s pyrrolidine-carbonyl-benzyl substituent distinguishes it from halogenated (e.g., dichlorophenyl) or simple aromatic (e.g., phenyl) analogs. This group may enhance solubility and hydrogen-bonding capacity compared to hydrophobic substituents .
Analytical and Spectroscopic Comparisons
NMR and MS Data Insights:
- NMR Shifts: In quinazolinone derivatives, substituents at positions 3 and 6/7 significantly affect chemical shifts. For example, the target’s dimethoxy groups would deshield adjacent protons (δ ~6.5–7.5 ppm), whereas dichlorophenyl analogs show upfield shifts due to electron-withdrawing effects .
- MS/MS Fragmentation: Molecular networking () suggests the target’s pyrrolidine-carbonyl group would produce distinct fragmentation patterns (e.g., loss of CO-pyrrolidine) compared to phenyl or halogenated analogs, yielding lower cosine scores (<0.8) when compared to non-quinazolinone derivatives .
Biological Activity
N-(butan-2-yl)-2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C27H34N4O6 |
| Molecular Weight | 510.59 g/mol |
| LogP | 2.8712 |
| Polar Surface Area | 95.239 Ų |
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit significant inhibitory effects on certain enzymes, particularly those involved in metabolic pathways.
- Cholinesterase Inhibition : Similar compounds have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related structures have shown IC50 values of approximately 46.42 µM for BChE, indicating potential for cognitive enhancement or neuroprotective effects .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. Compounds with high lipophilicity have been associated with increased antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli .
Case Studies
Several studies have explored the biological activity of similar quinazoline derivatives:
- Antiproliferative Properties : Research on related compounds indicates that they can inhibit the growth of cancer cell lines. For example, a study reported that certain quinazoline derivatives exhibited significant antiproliferative effects against human cancer cell lines, suggesting potential as anticancer agents .
- In Vivo Studies : In animal models, compounds structurally similar to N-(butan-2-yl)-2-(6,7-dimethoxy...) have been tested for their effects on glucose metabolism and insulin sensitivity, showing promise as potential antidiabetic agents due to their ability to modulate glucose levels effectively .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
